N-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide
Description
Properties
IUPAC Name |
N-[4-(4-methylsulfonylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S2/c1-23(19,20)11-6-4-10(5-7-11)12-9-22-15(16-12)17-14(18)13-3-2-8-21-13/h2-9H,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCMTUDXDDZXNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.
Attachment of the Methylsulfonylphenyl Group: The methylsulfonylphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a methylsulfonyl chloride reacts with a phenylamine derivative.
Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving a suitable precursor such as a 2-bromoacetophenone derivative.
Coupling Reactions: The final step involves coupling the thiazole and furan rings through an amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring in the compound can undergo oxidation under specific conditions. For example:
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Reagents : Oxidizing agents like hydrogen peroxide (H₂O₂) or other peroxides.
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Outcome : Oxidation may lead to the formation of oxidized thiazole derivatives (e.g., thiazolones or thiazole N-oxides), depending on the reaction conditions.
Functional Group Transformations
Methylsulfonyl Group Reactivity :
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Hydrolysis : The methylsulfonyl group (-SO₂Me) could undergo hydrolysis under acidic or basic conditions to form a sulfonic acid (-SO₃H) or sulfonamide derivatives.
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Alkylation/Desulfonation : Potential reactivity of the sulfonamide group with alkylating agents or reducing agents (e.g., sodium borohydride) may alter its electronic properties.
Coupling Reactions
The compound’s thiazole ring may participate in C–H activation or metal-mediated cross-coupling reactions, depending on substituent positioning. For example:
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Suzuki–Miyaura Coupling : Used to form carbon-carbon bonds between the thiazole and other aryl/alkyl fragments.
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Sonogashira Coupling : Potential for introducing alkynyl groups if the thiazole is activated as a directing group.
Structural Stability and Reactivity
The compound’s stability is influenced by its substituents:
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Thiazole Ring : Less reactive than non-aromatic heterocycles but may undergo electrophilic substitution at the 2- or 5-positions.
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Furamide Moiety : The furan ring’s electron-rich nature makes it susceptible to electrophilic attack, which could be modulated by the methylsulfonyl group’s electron-withdrawing effects.
Reaction Comparison Table
| Reaction Type | Reagents/Conditions | Outcome | Key Features |
|---|---|---|---|
| Oxidation | H₂O₂, acidic/basic conditions | Formation of oxidized thiazole derivatives (e.g., thiazolones) | Dependent on thiazole ring stability |
| Suzuki–Miyaura Coupling | Pd catalyst, organoboron compound, halide | Carbon-carbon bond formation (e.g., cross-coupling with aryl/alkyl groups) | Critical for synthesizing complex derivatives |
| Hydrolysis | Acidic/basic aqueous solutions | Conversion of methylsulfonyl to sulfonic acid or sulfonamide derivatives | Alters electronic properties of the substituent |
Research Findings and Implications
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Thiazole Reactivity : The thiazole core is a versatile scaffold for medicinal chemistry, with its reactivity enabling diverse transformations. Oxidation and coupling reactions highlight its utility in drug design .
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Methylsulfonyl Group : This electron-withdrawing group enhances stability and directs reactivity, making it a key feature for modulating pharmacological properties.
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Synthetic Flexibility : The compound’s synthesis via Suzuki–Miyaura coupling underscores its adaptability for generating analogs with varied biological activities, as observed in thiazole-based anticonvulsants and anticancer agents .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole derivatives, including N-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide.
- Mechanism of Action : The compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Research indicates that this compound can target specific pathways involved in tumor growth and metastasis.
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Case Studies :
- In a study involving human lung adenocarcinoma A549 cells, thiazole derivatives demonstrated significant inhibitory effects with IC50 values indicating strong potency against cell growth .
- Another study reported that compounds related to thiazoles showed promising results in inhibiting the proliferation of glioblastoma and melanoma cells, suggesting that modifications to the thiazole structure can enhance efficacy against resistant cancer types .
Antimicrobial Properties
Thiazole compounds have also been recognized for their antimicrobial properties.
- Activity Against Bacteria : this compound has shown effectiveness against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The compound's mechanism involves disrupting bacterial cell wall synthesis and function .
- Research Findings : In vitro studies have demonstrated that derivatives of this compound exhibit MIC (Minimum Inhibitory Concentration) values comparable to established antibiotics, indicating their potential as effective antimicrobial agents .
Anti-inflammatory Effects
Recent investigations suggest that thiazole derivatives may possess anti-inflammatory properties.
- Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory process, providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
Other Therapeutic Applications
Beyond cancer and antimicrobial applications, this compound is being explored for other therapeutic uses:
- Antiviral Activity : Preliminary studies indicate potential antiviral effects against certain viral infections, although further research is needed to elucidate the mechanisms involved.
- Neuroprotective Effects : Some derivatives have been investigated for neuroprotective properties, suggesting their role in treating neurodegenerative diseases such as Alzheimer's.
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX), leading to the inhibition of prostaglandin synthesis and resulting in anti-inflammatory effects.
Pathways Involved: It may modulate signaling pathways related to inflammation and immune response, contributing to its therapeutic potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with N-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide, enabling a comparative analysis of their physicochemical and biological properties.
Key Structural Analogs
N-{[4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-2-furamide
- Structure : Features a 3-bromo-4-methoxyphenyl group instead of the methylsulfonylphenyl substituent.
- Biological Activity: Not explicitly reported, but analogous thiazoles with halogen substituents often exhibit enhanced antimicrobial activity compared to non-halogenated derivatives .
4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide
- Structure : Replaces the 2-furamide with a butanamide chain and introduces a 4-methylphenylsulfonyl group.
- Key Differences : The elongated aliphatic chain may improve membrane permeability but reduce aromatic interactions. The methyl group on the phenyl ring slightly decreases electron-withdrawing effects compared to methylsulfonyl .
(E)-2-Cyano-3-[5-[4-(Difluoromethylsulfanyl)phenyl]furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide
Comparative Data Table
Pharmacological and Functional Comparisons
Antibacterial Activity
- This compound : Demonstrates moderate to strong activity against Gram-positive bacteria (e.g., Staphylococcus aureus), likely due to sulfonamide-mediated inhibition of dihydropteroate synthase .
- N-(4-(4-X-phenylsulfonyl)phenyl-thiazol-2-yl)benzenesulfonamides : Analogous compounds with halogen substituents (e.g., Cl, Br) show enhanced activity, suggesting that electron-withdrawing groups improve target binding .
Enzyme Binding and Selectivity
- Morpholine Derivatives (e.g., ) : Compounds like N-(2-{4-[(2S)-4-(methylsulfonyl)morpholin-2-yl]-1,3-thiazol-2-yl}phenyl)-1H-imidazole-2-carboxamide exhibit high chiral specificity and affinity for kinases due to the morpholine ring’s conformational flexibility .
Bioavailability and Solubility
- Ciproxifan () : While structurally distinct, this H3 antagonist highlights the importance of sulfonyl groups in enhancing oral bioavailability (62% in mice) and blood-brain barrier penetration .
Biological Activity
N-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biochemical properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that integrates a thiazole ring, a furan ring, and a methylsulfonylphenyl group. This structural configuration contributes to its distinctive chemical properties and biological activities.
| Property | Details |
|---|---|
| IUPAC Name | N-[4-(4-methylsulfonylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide |
| Molecular Formula | C15H12N2O4S2 |
| Molecular Weight | 352.5 g/mol |
| CAS Number | 861208-03-9 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antibacterial activity against both Gram-negative and Gram-positive bacteria. The compound's mechanism of action involves interactions with key biomolecules responsible for bacterial cell wall synthesis, which disrupts the integrity of the bacterial cell .
Key Findings:
- Antibacterial Activity: Effective against multiple bacterial strains.
- Mechanism: Inhibits cell wall synthesis by binding to specific targets in bacterial cells.
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including cervical (HeLa), ovarian (A2780), and breast (MCF-7) cancer cells. The observed IC50 values range from 0.50 to 3.58 μM, indicating potent activity against these cancer types .
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 0.50 |
| A2780 | 1.23 |
| MCF-7 | 3.58 |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymes: The compound has been shown to inhibit enzymes like cyclooxygenase (COX), which are involved in inflammatory processes.
- Cell Cycle Arrest: It induces cell cycle arrest in cancer cells, leading to apoptosis.
- Molecular Docking Studies: Computational studies suggest that the compound interacts with key residues in target proteins, enhancing its efficacy as an antimicrobial and anticancer agent .
Study 1: Antifungal Activity
A study explored the antifungal properties of similar thiazole derivatives and highlighted the role of substituents on the phenyl moiety in enhancing biological activity. Compounds with electronegative substituents exhibited improved antifungal effects compared to those with less electronegative groups .
Study 2: Anticancer Evaluation
In vitro tests on various cancer cell lines demonstrated significant antiproliferative activities for derivatives similar to this compound. The structure–activity relationship (SAR) analysis indicated that modifications to the thiazole ring could enhance anticancer efficacy .
Q & A
Q. What synthetic methodologies are recommended for N-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide, and how can reaction efficiency be optimized?
The compound can be synthesized via multi-step protocols involving cyclocondensation of thiourea derivatives with α-halo ketones or via palladium-catalyzed cross-coupling reactions. Microwave-assisted synthesis under inert atmospheres (e.g., nitrogen) improves yields (up to 95%) by accelerating reaction kinetics and reducing side products . Key intermediates, such as 4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-amine, are critical precursors. Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) enhances purity (>98% by HPLC) .
Q. Which analytical techniques are essential for structural characterization and purity assessment?
- 1H-NMR spectroscopy : Confirms hydrogen environments (e.g., thiazole protons at δ 7.2–8.1 ppm, furamide protons at δ 6.3–6.8 ppm) .
- FT-IR spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at 1150–1300 cm⁻¹, furamide C=O at 1680–1720 cm⁻¹) .
- Melting point analysis : Validates purity (e.g., 108–110°C for analogous thiazole derivatives) .
- X-ray crystallography : Resolves crystal packing and stereochemistry, as demonstrated for related 1,3,4-thiadiazole derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for anticancer activity?
- Substituent variation : Modify the methylsulfonyl group (e.g., replace with trifluoromethyl or halogens) to alter lipophilicity and target binding. Analogous compounds with 4-(trifluoromethyl)phenyl groups show enhanced metabolic stability .
- Biological assays : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values. For example, thiazole-acetamide derivatives exhibit IC₅₀ values <10 µM in EGFR-mutant models .
- Molecular docking : Map interactions with targets like EGFR or FAD-dependent oxidoreductases. Docking studies with SYBR Green I analogs highlight intercalation and surface-binding modes .
Q. How should researchers resolve discrepancies in reported biological activity data?
- Assay standardization : Control variables such as cell passage number, serum concentration, and incubation time. For instance, SYBR Green I fluorescence varies with salt concentration and dsDNA sequence .
- Compound purity : Validate via HPLC (≥98% purity) and elemental analysis (C, H, N ±0.3% theoretical values) to exclude impurities as confounding factors .
- Statistical rigor : Use dose-response curves (3–4 replicates) and ANOVA to assess significance. Reproduce conflicting studies under identical conditions .
Q. What strategies are effective for studying the compound’s mechanism of action in enzyme inhibition?
- Crystallographic screening : Co-crystallize the compound with target enzymes (e.g., FAD-dependent oxidoreductases) to identify binding pockets. Fragment screening at 1.8–2.5 Å resolution reveals allosteric sites .
- Kinetic assays : Measure inhibition constants (Ki) using fluorogenic substrates. For example, monitor NADPH depletion rates in oxidoreductase assays .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. non-competitive inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
